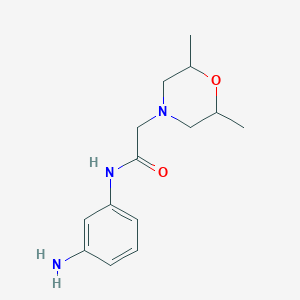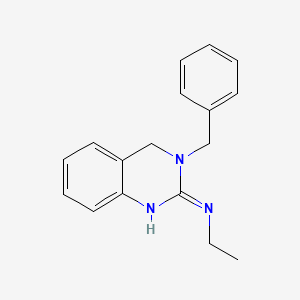![molecular formula C14H12Cl3NO3 B13877831 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with chloro and benzyl groups, which are further substituted with chloro and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichloro-3,5-dimethoxybenzyl alcohol with 2-chloro-5-hydroxypyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzyl ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in biological pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloropyridine: A simpler chloropyridine derivative with similar reactivity but lacking the benzyl and methoxy groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another chloropyridine derivative with a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine is unique due to the presence of both chloro and methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H12Cl3NO3 |
|---|---|
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
2-chloro-5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H12Cl3NO3/c1-19-10-5-11(20-2)14(17)9(13(10)16)7-21-8-3-4-12(15)18-6-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
IIOXHRJUUAOYRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1Cl)COC2=CN=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


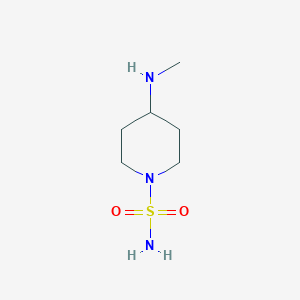
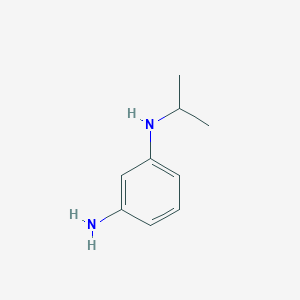

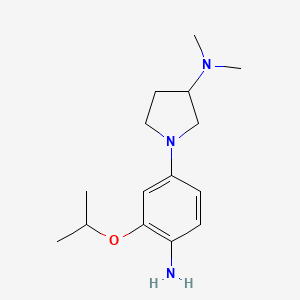

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)



![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
